2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BF4O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and trifluoromethyl groups, and the boronic acid is esterified with pinacol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Biochemical Analysis
Molecular Mechanism
Boronic esters are known to participate in transmetalation, a process where they transfer a group (in this case, a boron group) to a metal . This suggests that 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Boronic esters are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . This suggests that the effects of this compound may change over time due to its instability and degradation.
Metabolic Pathways
Boronic esters are known to participate in Suzuki–Miyaura coupling, suggesting that they may be involved in carbon–carbon bond-forming reactions in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trifluoromethyl)phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
Uniqueness
2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which can enhance the reactivity and selectivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQQKRJENINXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137814 | |
Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-39-9 | |
Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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